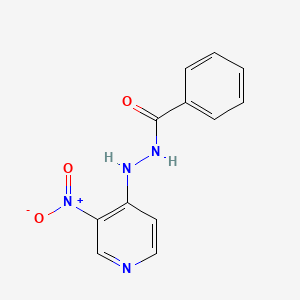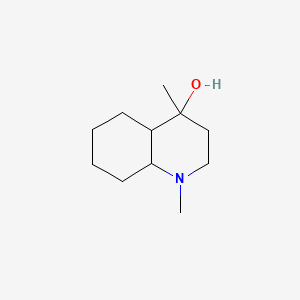![molecular formula C18H18N2O7 B4299930 3-[(3,5-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299930.png)
3-[(3,5-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Übersicht
Beschreibung
3-[(3,5-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid (also known as DAPPA) is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. DAPPA is a member of the family of benzoylphenylpropanoic acid derivatives and is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).
Wirkmechanismus
DAPPA inhibits ACAT by binding to the active site of the enzyme and preventing the formation of cholesteryl esters. This leads to a decrease in intracellular cholesterol levels and a subsequent reduction in the formation of foam cells, which are a hallmark of atherosclerosis.
Biochemical and Physiological Effects
DAPPA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DAPPA can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAPPA is its potency as an ACAT inhibitor. It has been shown to be more effective than other ACAT inhibitors, such as avasimibe and CI-1011. However, one of the limitations of DAPPA is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DAPPA. One area of interest is its potential as a therapeutic agent for the treatment of atherosclerosis and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of ACAT in various biological processes. DAPPA can be used to selectively inhibit ACAT activity in cells and tissues, allowing researchers to investigate the effects of ACAT inhibition on cellular function. Finally, there is also potential for the development of new ACAT inhibitors based on the structure of DAPPA. By modifying the structure of DAPPA, it may be possible to develop more potent and selective ACAT inhibitors with improved solubility and other desirable properties.
Conclusion
In conclusion, 3-[(3,5-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid (DAPPA) is a synthetic compound with potential applications in scientific research. Its role as an ACAT inhibitor has been extensively studied, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in certain experimental settings, there are several future directions for the study of DAPPA, including its potential as a therapeutic agent and as a tool for studying the role of ACAT in various biological processes.
Wissenschaftliche Forschungsanwendungen
DAPPA has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as an ACAT inhibitor. ACAT is an enzyme that plays a crucial role in cholesterol metabolism, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases, including atherosclerosis, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-26-14-7-12(8-15(9-14)27-2)18(23)19-16(10-17(21)22)11-4-3-5-13(6-11)20(24)25/h3-9,16H,10H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIWFGOKXLNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4299866.png)
![3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B4299877.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(2-bromobenzoyl)amino]propanoic acid](/img/structure/B4299882.png)
![3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4299883.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4299891.png)


![3-[(3,4-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299926.png)
![3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299948.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299951.png)
![3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4299953.png)
![3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4299955.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299957.png)